molecular formula C15H21Cl2N3O B14577786 N-(3,4-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea CAS No. 61361-20-4

N-(3,4-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea

Cat. No.: B14577786
CAS No.: 61361-20-4
M. Wt: 330.2 g/mol
InChI Key: MLJRTXFCSANFSL-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N’-[3-(piperidin-1-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of dichlorophenyl and piperidinyl groups in its structure suggests potential biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N’-[3-(piperidin-1-yl)propyl]urea typically involves the reaction of 3,4-dichloroaniline with 3-(piperidin-1-yl)propyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N’-[3-(piperidin-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N’-[3-(piperidin-1-yl)propyl]urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the dichlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the piperidinyl group might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-N’-[3-(morpholin-4-yl)propyl]urea: Similar structure but with a morpholine ring instead of piperidine.

    N-(3,4-Dichlorophenyl)-N’-[3-(pyrrolidin-1-yl)propyl]urea: Similar structure but with a pyrrolidine ring.

Uniqueness

N-(3,4-Dichlorophenyl)-N’-[3-(piperidin-1-yl)propyl]urea is unique due to the combination of the dichlorophenyl and piperidinyl groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

CAS No.

61361-20-4

Molecular Formula

C15H21Cl2N3O

Molecular Weight

330.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-piperidin-1-ylpropyl)urea

InChI

InChI=1S/C15H21Cl2N3O/c16-13-6-5-12(11-14(13)17)19-15(21)18-7-4-10-20-8-2-1-3-9-20/h5-6,11H,1-4,7-10H2,(H2,18,19,21)

InChI Key

MLJRTXFCSANFSL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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